molecular formula C12H14ClN3O B1377655 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride CAS No. 1351620-40-0

5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride

Cat. No. B1377655
M. Wt: 251.71 g/mol
InChI Key: QGYOMCLBLLIMFZ-UHFFFAOYSA-N
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Description

“5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the molecular formula C12H13N3O.ClH . It has a molecular weight of 251.72 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride”, involves several steps . The process begins with the formation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final product is prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .


Molecular Structure Analysis

The InChI code for “5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride” is 1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H . This indicates the presence of a benzyl group attached to the 3rd position of the azetidinyl ring, and a 1,2,4-oxadiazole ring also attached to the 3rd position of the azetidinyl ring .


Physical And Chemical Properties Analysis

“5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride” is a solid compound . The InChI key for this compound is QGYOMCLBLLIMFZ-UHFFFAOYSA-N .

Scientific Research Applications

1. Anticancer and Antimicrobial Applications

  • Summary of Application: Azetidin-2-one derivatives have been identified as having potential anticancer, antimicrobial, and antioxidant activities .
  • Methods of Application: 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
  • Results: The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines . Antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

2. Antibacterial Evaluation

  • Summary of Application: A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity .
  • Methods of Application: The derivatives were evaluated for their in vitro antibacterial activity against Gram-positive (Enterococcus, Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Salmonella, Klebsiella and Escherichia coli) bacteria and their minimum inhibitory concentration (MIC) was determined .
  • Results: Some of the derivatives have shown significant biological activity with a potency comparable to the standard drug Streptomycin .

3. Vasodilator Applications

  • Summary of Application: Oxadiazoles have been used in the development of vasodilators .
  • Methods of Application: The specific methods of application for this use are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

4. Anticonvulsant Applications

  • Summary of Application: Oxadiazoles have been used in the development of anticonvulsant drugs .
  • Methods of Application: The specific methods of application for this use are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

5. Antidiabetic Applications

  • Summary of Application: Oxadiazoles have been used in the development of antidiabetic drugs .
  • Methods of Application: The specific methods of application for this use are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

6. High Energy Molecules

  • Summary of Application: Oxadiazoles have been utilized as high energy molecules or energetic materials .
  • Methods of Application: The specific methods of application for this use are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

7. Anti-Infective Agents

  • Summary of Application: Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
  • Methods of Application: The specific methods of application for this use are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

8. High Energy Molecules

  • Summary of Application: Oxadiazoles have been utilized as high energy molecules or energetic materials .
  • Methods of Application: The specific methods of application for this use are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

9. Ionic Salts

  • Summary of Application: Oxadiazoles have been utilized in the creation of ionic salts .
  • Methods of Application: The specific methods of application for this use are not detailed in the source .
  • Results: The results or outcomes of this application are not specified in the source .

Future Directions

Oxadiazoles, including “5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride”, have shown potential in various fields such as medicinal chemistry . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the development of new chemical entities . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents is a promising future direction .

properties

IUPAC Name

5-(azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYOMCLBLLIMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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